(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring both chlorinated and iodinated aromatic rings, makes it a subject of interest for researchers exploring new chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the 6-chloro-1,3-benzodioxole-5-carbaldehyde, which is then subjected to a condensation reaction with 2-chloro-5-iodoaniline. The resulting intermediate undergoes cyclization to form the imidazole ring, followed by further functionalization to yield the final product. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or to convert double bonds to single bonds.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and to develop new therapeutic agents.
Medicine
In medicine, 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications for various diseases.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biological pathways, resulting in various effects, such as inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-BROMOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
- 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-FLUOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
- 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-METHYLPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of chlorinated and iodinated aromatic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H9Cl2IN2O3 |
---|---|
Molecular Weight |
487.1 g/mol |
IUPAC Name |
(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-5-iodophenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C17H9Cl2IN2O3/c18-11-2-1-9(20)5-10(11)16-21-13(17(23)22-16)3-8-4-14-15(6-12(8)19)25-7-24-14/h1-6H,7H2,(H,21,22,23)/b13-3+ |
InChI Key |
JEDRFGVFDHKAQE-QLKAYGNNSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=N3)C4=C(C=CC(=C4)I)Cl)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=N3)C4=C(C=CC(=C4)I)Cl)Cl |
Origin of Product |
United States |
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